REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)(=[O:5])=[O:4]>[Pd].COCCOCCOC>[CH3:1][N:2]([CH3:16])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13])(=[O:4])=[O:5]
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)CC1=C(C=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Type
|
CUSTOM
|
Details
|
was shaken at 110° under 500 p.s.i
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogen until the hydrogen was no longer absorbed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
ADDITION
|
Details
|
This residue was poured into 600 ml of ice
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 84 g of crude product, m.p. 70°-78°
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ~600 ml of 1-chlorobutane
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)CC1=C(C=CC=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |